molecular formula C9H9FN2O B12072260 5-(Azetidine-1-carbonyl)-2-fluoropyridine

5-(Azetidine-1-carbonyl)-2-fluoropyridine

Cat. No.: B12072260
M. Wt: 180.18 g/mol
InChI Key: USRNKXWGLWCROH-UHFFFAOYSA-N
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Description

5-(Azetidine-1-carbonyl)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom and an azetidine-1-carbonyl group

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

azetidin-1-yl-(6-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C9H9FN2O/c10-8-3-2-7(6-11-8)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2

InChI Key

USRNKXWGLWCROH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidine-1-carbonyl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with azetidine-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for 5-(Azetidine-1-carbonyl)-2-fluoropyridine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidine-1-carbonyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(Azetidine-1-carbonyl)-2-fluoropyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of various enzymes and receptors.

    Industrial Chemistry: The compound can be utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-(Azetidine-1-carbonyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine-1-carbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidine-1-carbonyl)pyrazin-2-yl: Similar structure but with a pyrazine ring instead of a pyridine ring.

    4-(Azetidine-1-carbonyl)phenylboronic Acid: Contains a phenylboronic acid group instead of a fluoropyridine ring.

    N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide: Features a sulfonamide group and a phenyl ring.

Uniqueness

5-(Azetidine-1-carbonyl)-2-fluoropyridine is unique due to the presence of both the azetidine-1-carbonyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(Azetidine-1-carbonyl)-2-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
CAS Number 1175653-23-2
Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
IUPAC Name 5-(Azetidine-1-carbonyl)-2-fluoropyridine
Canonical SMILES C1=CC=NC(=C1C(=O)N2CCCN2)F

5-(Azetidine-1-carbonyl)-2-fluoropyridine exhibits its biological activity primarily through interactions with specific molecular targets. The azetidine ring contributes to its ability to form stable complexes with various biomolecules, potentially influencing cellular pathways involved in disease processes.

Research indicates that this compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling. For instance, studies have shown that derivatives of fluoropyridine compounds can selectively inhibit serine hydrolases, which are critical in various physiological processes .

Pharmacological Studies

Recent studies have focused on the pharmacological properties of 5-(Azetidine-1-carbonyl)-2-fluoropyridine, particularly its role in neuropharmacology. For example, a study evaluating similar compounds demonstrated significant inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, with IC50 values in the nanomolar range . This suggests that 5-(Azetidine-1-carbonyl)-2-fluoropyridine may exhibit similar efficacy.

Case Studies and Research Findings

  • Inhibition of Serine Hydrolases : A study highlighted the ability of fluoropyridine derivatives to inhibit MAGL selectively without affecting other serine hydrolases such as FAAH and ABHD6. This selectivity is crucial for minimizing side effects while maximizing therapeutic potential .
  • Biodistribution Studies : Whole-body biodistribution studies in mice revealed that compounds similar to 5-(Azetidine-1-carbonyl)-2-fluoropyridine showed significant accumulation in organs such as the liver and kidneys shortly after administration, indicating potential pathways for metabolism and excretion .
  • Therapeutic Potential in Neurology : Due to its interaction with endocannabinoid systems, there is ongoing research into the use of this compound for treating neurological disorders. The irreversible binding profile observed in pharmacological assays suggests a long-lasting effect on target enzymes, which could be beneficial for chronic conditions .

Comparative Analysis

To better understand the unique properties of 5-(Azetidine-1-carbonyl)-2-fluoropyridine, it is helpful to compare it with other compounds:

Compound NameIC50 (nM)Target EnzymeSelectivity Profile
5-(Azetidine-1-carbonyl)-2-fluoropyridineTBDMAGLHigh selectivity over FAAH
Compound A (similar structure)8.5MAGLSelective
Compound B (different scaffold)TBDOther serine hydrolasesNon-selective

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